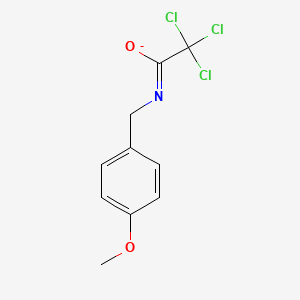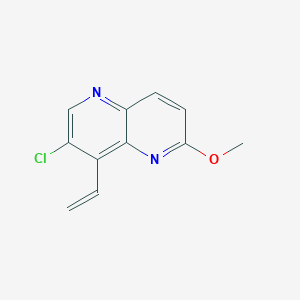
7-chloro-8-ethenyl-2-methoxy-1,5-naphthyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-chloro-8-ethenyl-2-methoxy-1,5-naphthyridine is a heterocyclic compound belonging to the naphthyridine family Naphthyridines are known for their diverse biological activities and applications in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-8-ethenyl-2-methoxy-1,5-naphthyridine typically involves the reaction of 1,5-naphthyridine derivatives with appropriate reagents. One common method includes the use of phosphorus oxychloride to convert 1,5-naphthyridine-2(1H)-one into the corresponding 2-chloro derivative . This intermediate can then be further functionalized to introduce the methoxy and vinyl groups under controlled conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 7-chloro-8-ethenyl-2-methoxy-1,5-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation reactions often use reagents like phosphorus oxychloride, while nucleophilic substitutions may involve amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized naphthyridines.
Applications De Recherche Scientifique
7-chloro-8-ethenyl-2-methoxy-1,5-naphthyridine has several applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein binding.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 7-chloro-8-ethenyl-2-methoxy-1,5-naphthyridine involves its interaction with molecular targets such as enzymes and DNA. The compound can bind to active sites of enzymes, inhibiting their activity, or intercalate into DNA, disrupting replication and transcription processes. These interactions are mediated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with target molecules .
Comparaison Avec Des Composés Similaires
1,5-Naphthyridine: A parent compound with a simpler structure, lacking the chloro, methoxy, and vinyl substituents.
2-Methoxy-8-vinyl-1,5-naphthyridine: Similar to 7-chloro-8-ethenyl-2-methoxy-1,5-naphthyridine but without the chloro group.
7-Methoxy-1-vinylnaphthalene: A related compound with a different substitution pattern on the naphthyridine ring.
Uniqueness: this compound is unique due to the presence of the chloro, methoxy, and vinyl groups, which confer distinct chemical and biological properties. These substituents enhance its reactivity and potential for interaction with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C11H9ClN2O |
|---|---|
Poids moléculaire |
220.65 g/mol |
Nom IUPAC |
7-chloro-8-ethenyl-2-methoxy-1,5-naphthyridine |
InChI |
InChI=1S/C11H9ClN2O/c1-3-7-8(12)6-13-9-4-5-10(15-2)14-11(7)9/h3-6H,1H2,2H3 |
Clé InChI |
QZQDVDBCUUHNDX-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC2=C(C(=CN=C2C=C1)Cl)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







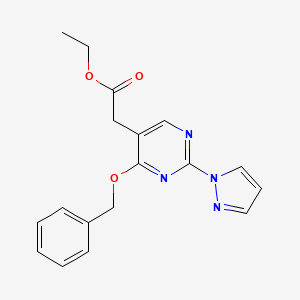

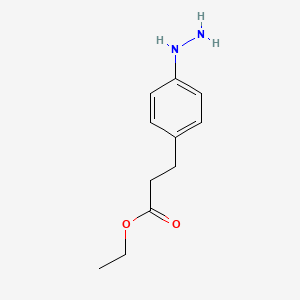

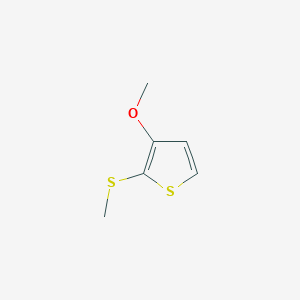


![Furo[3,2-c]quinoline](/img/structure/B8618731.png)
